4-AMINO-5-{[1,1'-BIPHENYL]-4-CARBONYL}-2-(PHENYLAMINO)THIOPHENE-3-CARBONITRILE
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Overview
Description
4-AMINO-5-{[1,1'-BIPHENYL]-4-CARBONYL}-2-(PHENYLAMINO)THIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-5-{[1,1'-BIPHENYL]-4-CARBONYL}-2-(PHENYLAMINO)THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the amino and carbonyl groups: These functional groups can be introduced through nucleophilic substitution and acylation reactions.
Coupling reactions: Biphenyl and phenylamino groups can be attached using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Selection of appropriate solvents and catalysts: .
Control of reaction temperature and pressure: .
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-5-{[1,1'-BIPHENYL]-4-CARBONYL}-2-(PHENYLAMINO)THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of advanced materials such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 4-AMINO-5-{[1,1'-BIPHENYL]-4-CARBONYL}-2-(PHENYLAMINO)THIOPHENE-3-CARBONITRILE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Biphenyl compounds: Molecules containing biphenyl groups with various functional groups.
Amino carbonyl compounds: Compounds with amino and carbonyl functional groups attached to different core structures.
Uniqueness
4-AMINO-5-{[1,1'-BIPHENYL]-4-CARBONYL}-2-(PHENYLAMINO)THIOPHENE-3-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H17N3OS |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-amino-2-anilino-5-(4-phenylbenzoyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C24H17N3OS/c25-15-20-21(26)23(29-24(20)27-19-9-5-2-6-10-19)22(28)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14,27H,26H2 |
InChI Key |
HGNULFKGCATAPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C(=C(S3)NC4=CC=CC=C4)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C(=C(S3)NC4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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